molecular formula C15H20N4OS B5847383 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one

Cat. No.: B5847383
M. Wt: 304.4 g/mol
InChI Key: JRRCRKBDYZPBHT-UHFFFAOYSA-N
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Description

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol compound.

    Formation of the Ketone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The pyridine and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one
  • 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylpentan-2-one
  • 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-ol

Uniqueness

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Biological Activity

The compound 1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6SC_{17}H_{20}N_6S with a molecular weight of approximately 336.41 g/mol. The structure features a triazole ring, which is known for its biological significance and ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.95Apoptosis induction
2HepG20.73Cell cycle arrest
3A5490.37VEGFR-2 inhibition

The above table summarizes findings from studies where triazole derivatives were shown to inhibit the proliferation of cancer cells significantly more than standard treatments like sorafenib .

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Flow cytometry analyses revealed that certain derivatives lead to increased apoptotic cell death in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Some compounds block the cell cycle at the sub-G1 phase, preventing further division and proliferation of cancer cells.
  • VEGFR Inhibition : In silico docking studies indicate that these compounds can bind effectively to the active sites of vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A derivative showed an IC50 value of 0.95 µM against MCF-7 breast cancer cells, indicating potent activity compared to traditional chemotherapeutics.
  • HepG2 and A549 Evaluation : Research demonstrated that specific substitutions on the triazole ring enhanced cytotoxicity against HepG2 liver cancer and A549 lung cancer cell lines, with IC50 values dropping below 1 µM.

Properties

IUPAC Name

1-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-5-19-13(11-8-6-7-9-16-11)17-18-14(19)21-10-12(20)15(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRCRKBDYZPBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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